![molecular formula C14H8ClF3N4O B2968257 2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034583-08-7](/img/structure/B2968257.png)

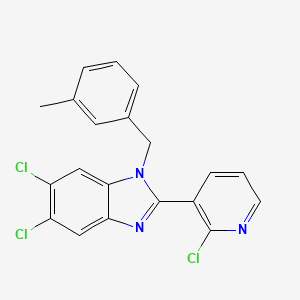

2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported using a Suzuki–Miyaura cross-coupling reaction . This reaction involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D . The compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D . The compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Applications

Compounds structurally related to 2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, pyrazolopyrimidine derivatives have shown significant cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, and some have demonstrated 5-lipoxygenase inhibition, which is a critical target for anti-inflammatory therapy (Rahmouni et al., 2016).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine, have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds in this class showed significant antiviral activities against bird flu influenza H5N1, highlighting their potential as therapeutic agents against viral infections (Hebishy et al., 2020).

Antibacterial and Antimicrobial Properties

Research has also extended into the antibacterial and antimicrobial efficacy of these compounds. Notably, densely functionalized benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines have shown activity toward resistant strains of bacteria like Klebsiella pneumoniae and Escherichia coli, presenting a promising avenue for the development of new antimicrobial agents (Sheikhi-Mohammareh et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The synthesis of similar compounds has been reported using a Suzuki–Miyaura cross-coupling reaction . This reaction involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . This method could potentially be used for the synthesis of “2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” and other similar compounds in the future.

Propiedades

IUPAC Name |

2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N4O/c15-10-4-2-1-3-9(10)13(23)20-8-6-19-12-5-11(14(16,17)18)21-22(12)7-8/h1-7H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAOXMDXBWFKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)

![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)